Vapitadine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vapitadine dihydrochloride is an antihistamine developed by Barrier Therapeutics. It is primarily used to treat allergic reactions of the skin, such as hives and the itch associated with atopic dermatitis. One of its significant advantages over other antihistamines is the absence of sedation, even at high doses .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Vapitadin-Dihydrochlorid sind in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung einer Benzazepinstruktur beinhalten. Die industriellen Produktionsmethoden würden wahrscheinlich großtechnische organische Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Vapitadin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Vapitadin-Dihydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung des Verhaltens von Antihistaminika und ihrer Wechselwirkungen mit Histaminrezeptoren verwendet.

Biologie: Es wird in der Forschung verwendet, um die Mechanismen von allergischen Reaktionen und die Rolle von Histamin in diesen Prozessen zu verstehen.

Medizin: Es wird auf seine potenzielle Verwendung bei der Behandlung verschiedener allergischer Erkrankungen untersucht, ohne Sedierung zu verursachen.

Industrie: Es wird bei der Entwicklung nicht-sedierender Antihistaminika für pharmazeutische Anwendungen eingesetzt .

5. Wirkmechanismus

Vapitadin-Dihydrochlorid entfaltet seine Wirkung, indem es als Histamin-H1-Rezeptor-Antagonist wirkt. Es bindet an die Histamin-H1-Rezeptoren und verhindert so, dass Histamin seine Wirkung entfaltet. Diese Wirkung trägt dazu bei, Symptome von allergischen Reaktionen wie Juckreiz und Nesselsucht zu lindern. Die beteiligten molekularen Ziele sind die Histamin-H1-Rezeptoren, und die Signalwege umfassen die Hemmung der Histamin-induzierten Signalübertragung .

Wirkmechanismus

Vapitadine dihydrochloride exerts its effects by acting as a histamine H1 receptor antagonist. It binds to the histamine H1 receptors, preventing histamine from exerting its effects. This action helps alleviate symptoms of allergic reactions, such as itching and hives. The molecular targets involved are the histamine H1 receptors, and the pathways include the inhibition of histamine-induced signaling .

Vergleich Mit ähnlichen Verbindungen

Vapitadin-Dihydrochlorid ist unter den Antihistaminika einzigartig aufgrund seiner nicht-sedierenden Eigenschaften. Ähnliche Verbindungen umfassen:

Cetirizin: Ein Antihistaminikum der zweiten Generation mit sedierenden Wirkungen.

Loratadin: Ein nicht-sedierendes Antihistaminikum, jedoch mit unterschiedlicher chemischer Struktur und Pharmakokinetik.

Fexofenadin: Ein weiteres nicht-sedierendes Antihistaminikum mit einem anderen Wirkmechanismus.

Vapitadin-Dihydrochlorid zeichnet sich durch seine potente und selektive Hemmung von Histamin-H1-Rezeptoren aus, ohne Sedierung zu verursachen .

Eigenschaften

CAS-Nummer |

279253-83-7 |

|---|---|

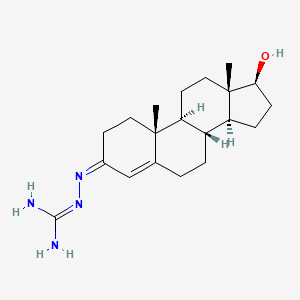

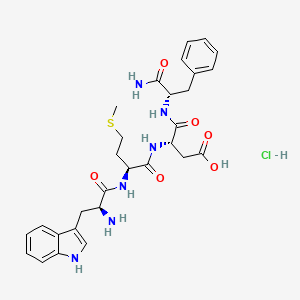

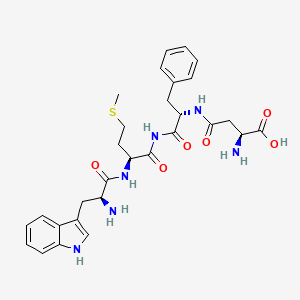

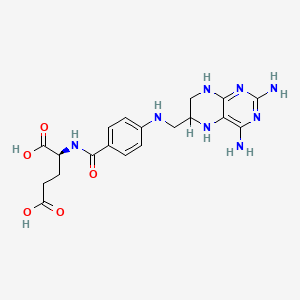

Molekularformel |

C17H22Cl2N4O |

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H |

InChI-Schlüssel |

BOYLPLUVCXUHDJ-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |

Kanonische SMILES |

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |

Aussehen |

White to off-white solid powder |

Key on ui other cas no. |

279253-83-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

R-129160; R129160; R 129160; Vapitadine dihydrochloride; Vapitadine HCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.